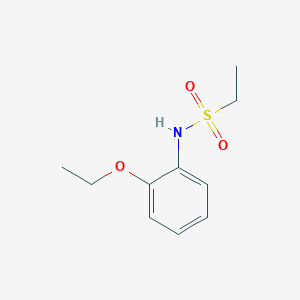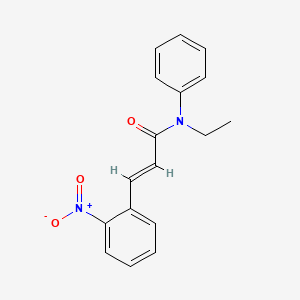![molecular formula C16H15N3O5 B5751302 N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(2-nitrophenoxy)propanehydrazide](/img/structure/B5751302.png)
N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(2-nitrophenoxy)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(2-nitrophenoxy)propanehydrazide is a complex organic compound featuring a furan ring, a nitrophenoxy group, and a hydrazide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(2-nitrophenoxy)propanehydrazide typically involves the condensation of 3-(furan-2-yl)prop-2-en-1-ylidene with 2-(2-nitrophenoxy)propanehydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(2-nitrophenoxy)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amine, leading to the formation of different functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, hydrogen gas), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitro group can produce amines. Substitution reactions can lead to a variety of functionalized hydrazides .
Aplicaciones Científicas De Investigación
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(2-nitrophenoxy)propanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Mecanismo De Acción
The mechanism of action of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(2-nitrophenoxy)propanehydrazide involves its interaction with specific molecular targets. The furan ring and nitrophenoxy group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The hydrazide linkage may also play a role in the compound’s biological activity by forming stable complexes with metal ions or other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide
- N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(2-nitrophenoxy)propanehydrazide is unique due to the presence of both a furan ring and a nitrophenoxy group, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(2-nitrophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-12(24-15-9-3-2-8-14(15)19(21)22)16(20)18-17-10-4-6-13-7-5-11-23-13/h2-12H,1H3,(H,18,20)/b6-4+,17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKYAHQHAUQTHJ-ZUCBPKHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC=CC1=CC=CO1)OC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C=C/C1=CC=CO1)OC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5751227.png)
![4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5751230.png)
![N-[(4-methoxyphenyl)methyl]quinoline-2-carboxamide](/img/structure/B5751234.png)




![N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5751278.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5751283.png)
![3-(4-methoxyphenyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B5751286.png)
![(3,6-Dichloro-benzo[b]thiophen-2-yl)-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B5751309.png)

![N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE](/img/structure/B5751337.png)

